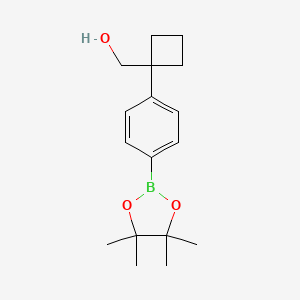

(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol

説明

The compound "(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol" (CAS: 1398331-84-4) is a boronate ester derivative featuring a cyclobutyl-methanol moiety attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group. Its molecular formula is C₁₇H₂₃BO₃, with a molecular weight of 298.18 g/mol . The compound is cataloged under MFCD28133812 and is typically stored under inert conditions at room temperature due to its sensitivity to moisture and oxygen .

Structurally, the cyclobutane ring introduces steric constraints, which may influence its reactivity in cross-coupling reactions, such as Suzuki-Miyaura couplings, where boronate esters are widely employed as aryl donors . The methanol group on the cyclobutyl ring provides a polar functional handle for further derivatization, making it valuable in medicinal chemistry and materials science.

特性

IUPAC Name |

[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO3/c1-15(2)16(3,4)21-18(20-15)14-8-6-13(7-9-14)17(12-19)10-5-11-17/h6-9,19H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCMRZIQNQOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Borylation via Transition Metal-Catalyzed Coupling

One common approach to prepare aryl boronate esters involves palladium-catalyzed borylation of aryl halides or triflates using bis(pinacolato)diboron (B2pin2). Although specific details for the target compound are limited in the direct literature, analogous procedures for similar compounds provide a reliable framework.

| Parameter | Description |

|---|---|

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or potassium carbonate |

| Solvent | Dioxane or tetrahydrofuran (THF) |

| Temperature | 80–100 °C |

| Time | 12–24 hours |

| Atmosphere | Nitrogen or argon (inert) |

Example:

Aryl bromide containing the cyclobutylmethanol moiety is treated with bis(pinacolato)diboron in the presence of Pd catalyst and base under inert atmosphere to yield the boronate ester.

Protection and Deprotection Strategies

If the cyclobutylmethanol group is sensitive under borylation conditions, it may be protected (e.g., as a silyl ether) before borylation and deprotected afterward.

Direct Borylation Using Iridium Catalysts

Iridium-catalyzed C–H borylation can be employed for direct borylation of aromatic C–H bonds adjacent to the cyclobutylmethanol substituent, avoiding the need for prefunctionalized aryl halides.

Representative Experimental Procedure (Adapted from Analogous Boronate Ester Syntheses)

| Step | Reagents & Conditions | Outcome/Yield |

|---|---|---|

| 1 | Starting aryl bromide with cyclobutylmethanol (1 equiv) | — |

| 2 | Bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl2 (5 mol%), KOAc (3 equiv) in dioxane | Heated at 90 °C for 14 h under N2 |

| 3 | Work-up: Dilution with water, extraction with ethyl acetate, drying over Na2SO4, concentration | Crude boronate ester obtained |

| 4 | Purification by silica gel chromatography (hexane/ethyl acetate) | Pure (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol |

Typical yields for such borylations range from 60% to 85%, depending on substrate and conditions.

Data Table Summarizing Preparation Parameters

| Preparation Parameter | Description/Value |

|---|---|

| Starting Material | Aryl bromide or iodide with cyclobutylmethanol |

| Borylating Agent | Bis(pinacolato)diboron (B2pin2) |

| Catalyst | Pd(dppf)Cl2 or Pd(PPh3)4 |

| Base | Potassium acetate or carbonate |

| Solvent | Dioxane or THF |

| Temperature | 80–100 °C |

| Reaction Time | 12–24 hours |

| Atmosphere | Nitrogen or Argon (inert) |

| Work-up | Aqueous quench, extraction, drying, concentration |

| Purification | Silica gel chromatography |

| Typical Yield | 60–85% |

化学反応の分析

Types of Reactions:

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The boron-containing group can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Palladium catalysts are typically used in Suzuki-Miyaura reactions.

Major Products:

Oxidation: Formation of ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of biaryl compounds.

科学的研究の応用

Organic Synthesis

Boron Chemistry in Synthesis

Boron compounds are pivotal in organic synthesis due to their ability to form stable complexes and facilitate reactions such as cross-coupling. The compound can serve as a versatile building block for synthesizing complex organic molecules. Its dioxaborolane moiety allows for the formation of carbon-boron bonds, which are crucial in Suzuki-Miyaura cross-coupling reactions.

Case Study: Suzuki-Miyaura Coupling

The application of (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol in Suzuki-Miyaura coupling reactions has been documented. These reactions enable the formation of biaryl compounds that are essential in pharmaceuticals and agrochemicals. For instance, the compound can be used to couple with various aryl halides to produce substituted biphenyls with high yields.

Medicinal Chemistry

Potential Anticancer Agents

Research indicates that boron-containing compounds exhibit potential as anticancer agents. The unique reactivity of the dioxaborolane group may enhance the bioactivity of drugs by improving their stability and solubility.

Case Study: Antitumor Activity

Recent studies have explored the antitumor activity of derivatives synthesized from this compound. For example, modifications to this compound have shown promise in targeting specific cancer cell lines with reduced side effects compared to traditional chemotherapy agents.

Materials Science

Development of Functional Materials

The incorporation of boron into polymer matrices can significantly enhance their properties. The compound can be utilized to develop functional materials with improved thermal stability and mechanical strength.

Case Study: Polymer Composites

In materials science research, this compound has been explored as a modifier for polymer composites. Its addition has been shown to improve the thermal properties of polymers such as polystyrene and polycarbonate.

作用機序

The mechanism by which (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol exerts its effects involves interactions with various molecular targets. The boron-containing group can form reversible covalent bonds with biological molecules, influencing their activity . This can affect pathways involved in cell signaling and metabolism .

類似化合物との比較

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related boronate esters, focusing on synthesis, physical properties, reactivity, and applications.

Structural Analogues

2.1.1 [(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol (CAS: 302348-51-2)

- Structure: Lacks the cyclobutyl group; methanol is directly attached to the boronate-substituted phenyl ring.

- Synthesis : Prepared via NaBH₄ reduction of 4-formylbenzeneboronic acid with pinacol, yielding 86% as a white solid (m.p. 48–50°C) .

- Reactivity : Used in Suzuki couplings for biaryl synthesis; the absence of steric hindrance from cyclobutane enhances coupling efficiency .

- Safety : Similar hazards (H315, H319, H335) as the target compound .

2.1.2 [4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol (2d)

- Structure: Chloro-substituted phenyl ring with a boronate ester and methanol group.

- Synthesis : 90% yield via NaBH₄ reduction; isolated as an oil .

2.1.3 (1-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)piperidin-3-yl)methanol

- Structure: Boronate ester on a pyrimidine ring with a piperidine-methanol substituent.

- Applications : Designed for drug discovery, leveraging the pyrimidine core for kinase inhibition studies .

Physicochemical Properties

Reactivity in Cross-Coupling Reactions

生物活性

The compound (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol is a boron-containing organic molecule that has garnered interest in various fields of biological research due to its unique structural properties and potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : CHBNO

- Molecular Weight : 327.32 g/mol

- CAS Number : Not widely reported; related compounds exist under different CAS numbers.

The compound features a cyclobutyl group attached to a phenyl ring that is further substituted with a pinacolborane moiety. This unique structure may impart distinctive reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have been shown to inhibit various kinases such as GSK-3β and ROCK-1. For instance, related studies indicate that modifications in the structure can lead to significant inhibitory effects on these kinases, which are involved in numerous cellular processes including cell proliferation and apoptosis .

- Aggregation-Induced Emission (AIE) : The pinacolborane group is known for its role in facilitating reactions like Suzuki coupling and may contribute to the formation of aggregation-induced emission materials. This property can be leveraged for imaging applications in biological systems .

- Cell Viability Effects : In cytotoxicity assays conducted on neuronal and microglial cell lines, certain derivatives of similar structures have demonstrated varying degrees of cytotoxicity depending on their concentration and structural modifications .

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Kinase Inhibition | Inhibits GSK-3β and ROCK-1 | |

| Cytotoxicity | Variable effects on cell viability in HT-22 | |

| AIE Properties | Potential for use in fluorescence imaging |

Case Study 1: GSK-3β Inhibition

A study focused on compounds structurally related to this compound demonstrated potent inhibition of GSK-3β with an IC value as low as 8 nM. This inhibition is significant for therapeutic strategies targeting neurodegenerative diseases where GSK-3β is implicated .

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of derivatives on HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Compounds were tested at concentrations ranging from 0.1 to 100 µM. The results indicated that while some derivatives showed no significant decrease in cell viability at lower concentrations, others exhibited cytotoxicity at higher concentrations .

Table 2: Cytotoxicity Results

| Compound | Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|---|

| Compound A | HT-22 | 10 | 95 |

| Compound B | BV-2 | 50 | 70 |

| Compound C | HT-22 | 100 | 40 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., [Pd(dppf)Cl₂]) and aryl halide precursors. For example, triethylamine in 1,4-dioxane at reflux (80–100°C) facilitates boronate ester formation, as seen in analogous compounds . Optimize stoichiometry (e.g., 1:1.2 molar ratio of aryl halide to boronate ester) and inert atmosphere (N₂/Ar) to suppress side reactions. Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Confirm cyclobutyl and boronate ester peaks (e.g., dioxaborolane B-O resonance at ~1.3 ppm for methyl groups) .

- HPLC-MS : Assess purity (>95%) and molecular ion ([M+H]⁺) alignment with theoretical mass (C₁₈H₂₅BO₃: MW 300.2 g/mol) .

- FT-IR : Verify hydroxyl (-OH) stretch (~3200–3400 cm⁻¹) and boronate ester B-O vibrations (~1350 cm⁻¹) .

Q. What are the critical storage and handling protocols to ensure compound stability?

- Methodological Answer : Store in sealed, moisture-free containers at 2–8°C under nitrogen to prevent hydrolysis of the boronate ester . Avoid prolonged exposure to light or humidity (>60% RH). For handling, use gloveboxes or Schlenk lines for air-sensitive steps .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?

- Methodological Answer : Discrepancies in NMR (e.g., split peaks) may arise from:

- Residual solvents : Use high-vacuum drying (<0.1 mbar) for 24 hours .

- Diastereomer formation : Perform chiral HPLC (Chiralpak IA column, hexane/i-PrOH) to isolate enantiomers .

- Paramagnetic impurities : Chelate metal residues (e.g., Pd) via aqueous EDTA washes .

Q. What strategies optimize Suzuki-Miyaura coupling efficiency for derivatives with steric hindrance?

- Methodological Answer : For bulky cyclobutyl groups:

- Catalyst selection : Use Pd(OAc)₂ with SPhos ligand for enhanced steric tolerance .

- Solvent effects : Switch to THF or DMF to improve solubility of intermediates.

- Microwave-assisted synthesis : Reduce reaction time (30 min at 120°C) while maintaining >80% yield .

Q. How can computational modeling predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ DFT calculations (e.g., Gaussian 16) to:

- Map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.

- Simulate transition states for boronate ester transfer in Suzuki reactions (B3LYP/6-31G* basis set) .

- Validate models against experimental kinetic data (e.g., Hammett plots) .

Q. What methodologies assess environmental persistence or toxicity of this compound?

- Methodological Answer : Follow OECD guidelines for:

- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS .

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h LC₅₀) and algal growth inhibition assays .

- Soil adsorption : Measure log Koc via batch equilibrium experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。